molecular formula C5H9NO2 B102768 4-Ethyl-1,3-oxazolidin-2-one CAS No. 16112-60-0

4-Ethyl-1,3-oxazolidin-2-one

Cat. No. B102768
CAS RN: 16112-60-0
M. Wt: 115.13 g/mol
InChI Key: CRHQYASHOICRND-UHFFFAOYSA-N
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Description

4-Ethyl-1,3-oxazolidin-2-one is a synthetic organic compound that is used in a variety of scientific research applications. It is a five-membered heterocycle with a unique ring structure, and is an important intermediate for the synthesis of various compounds. 4-Ethyl-1,3-oxazolidin-2-one is an important building block for the synthesis of other compounds, and is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, it has been used in the synthesis of various natural products, including antibiotics, hormones, and other biologically active compounds.

Scientific research applications

Enzymatic Synthesis and Kinetics

  • Novel Enzymatic Synthesis: A study demonstrated the enzymatic synthesis of 3-ethyl-1,3-oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate. This process was catalyzed by immobilized lipases, particularly Candida antarctica lipase B, and involved the formation of methyl ethyl (2-hydroxyethyl) carbamate as an intermediate. The study provided insights into the reaction's kinetics and mechanism (Yadav & Pawar, 2014).

Synthetic Organic Chemistry

  • Construction of Oxazolidin-2-one Ring: Oxazolidin-2-one rings, including 4-Ethyl-1,3-oxazolidin-2-one, are significant in synthetic organic chemistry, often used as chiral auxiliaries in asymmetric synthesis and as protective groups for 1,2-aminoalcohol systems. Their applications extend to the pharmaceutical industry, evidenced by the development of drugs like Linezolid (Zappia et al., 2007).

Crystallography and Molecular Structure

  • Conformational Arrangement: The conformational arrangement of certain oxazolidin-2-one derivatives, including 4-ethyl variants, was examined using X-ray crystallography. These studies reveal interesting aspects of their molecular structures, such as unusual conformations and hydrogen bonding (Benoit et al., 2005).

Catalysis and Chemical Reactions

  • Catalytic Synthesis: Research has shown that 4-Ethyl-1,3-oxazolidin-2-one can be synthesized in reactions involving propargylic alcohols, primary amines, and carbon dioxide under specific conditions. This highlights its role in catalytic processes and the potential for eco-friendly synthesis methods (Xu, Zhao, & Jia, 2011).

Chiroptical Properties

  • Solvent-Dependent Properties: The chiroptical properties of oxazolidin-2-one derivatives, such as (S)-4-isopropyl-oxazolidin-2-one, have been studied, revealing significant solvent dependency in their specific rotations (Benoit, Coulbeck, Eames, & Motevalli, 2008).

properties

IUPAC Name

4-ethyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHQYASHOICRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313993
Record name 4-Ethyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-oxazolidinone

CAS RN

16112-60-0
Record name 4-Ethyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16112-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolidinone, 4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016112600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-2-oxazolidinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37751
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
NA Lobanova, EK Sadykov, VK Stankevich - Russian Journal of Organic …, 2016 - Springer
Reactions of 2-{[2-(ethenyloxy)ethoxy]methyl}oxirane with N-unsubstituted oxazolidin-2-ones give mixtures of isomeric 3-{3-[2-(ethenyloxy)ethoxy]-2-hydroxypropyl}- and 5-{[2-(…
Number of citations: 6 link.springer.com
C Gaulon, R Dhal, T Chapin… - The Journal of …, 2004 - ACS Publications
Under smooth Eu(fod) 3 -catalyzed conditions, the inverse-electron demand hetero-Diels−Alder reactions between enantiopure N-vinyl-2-oxazolidinones 1a−f and representative β,γ-…
Number of citations: 67 pubs.acs.org
F Saliu, B Putomatti, B Rindone - Tetrahedron Letters, 2012 - Elsevier
The use of organic bases as promoters in the cobalt(II)–Schiff base complex catalyzed oxidative carbonylation of amines was investigated. The generality of the reaction was also …
Number of citations: 18 www.sciencedirect.com
Z Shen, X Lu, A Lei - Tetrahedron, 2006 - Elsevier
A highly enantioselective synthesis of optically active N-tosyl-4-alkyl-1,3-oxazolidin-2-ones based on the asymmetric hydrogenation of the trisubstituted exocyclic double bond of N-tosyl-…
Number of citations: 23 www.sciencedirect.com
CJ Smith, A Ali, ML Hammond, H Li, Z Lu… - Journal of medicinal …, 2011 - ACS Publications
The development of the structure–activity studies leading to the discovery of anacetrapib is described. These studies focused on varying the substitution of the oxazolidinone ring of the 5…
Number of citations: 63 pubs.acs.org
AGM Barrett, MA Seefeld, AJP White… - The Journal of Organic …, 1996 - ACS Publications
Condensation of allylborane reagents 9 and 12 with aldehydes gave anti-3-[(diphenylmethylene)amino]-1-alken-4-ols 10 and 13 with high relative and absolute stereocontrol. …
Number of citations: 72 pubs.acs.org
P Merino, E Castillo, S Franco, FL Merchán, T Tejero - Tetrahedron, 1998 - Elsevier
A remarkable Lewis acid tuning has been observed in the nucleophilic addition of Grignard reagent to BIGN, the N-benzyl nitrone derived from 1,2-O-isopropylidene-D-glyceraldehyde. …
Number of citations: 57 www.sciencedirect.com

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